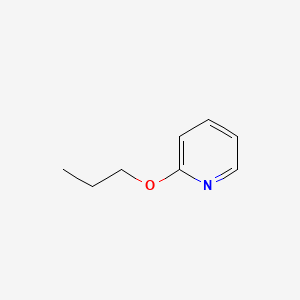
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves heterocyclization reactions. One notable method is the protodeboronation of alkyl boronic esters using a radical approach. This process allows for the formation of the desired thiophene derivative. Additionally, a Matteson–CH₂–homologation step can be paired with protodeboronation to achieve a valuable but previously unknown transformation: formal anti-Markovnikov alkene hydromethylation . This synthetic route has been applied to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate features a thiophene ring with an amino group at position 2, a trifluoromethyl group at position 3, and an ethyl ester at position 4. The arrangement of these substituents significantly influences its properties and reactivity .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. For instance, it may undergo nucleophilic substitution, cyclization, or condensation reactions. The specific reactions depend on the reaction conditions and the nature of the reactants. Further studies are needed to explore its reactivity in detail .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The synthesis of ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate and related compounds has been extensively studied, with focus on methodologies and structural confirmation via NMR spectroscopy. For instance, Hromatka et al. (1974) detailed the synthesis of similar compounds, confirming their structures through NMR-spectroscopy (Hromatka, Binder, & Eichinger, 1974).
Structural Studies and Crystallography : Detailed structural studies, including X-ray diffraction, have been conducted to understand the molecular configuration of these compounds. For example, Menati et al. (2020) examined a new azo-Schiff base derivative, elucidating its structure through crystallography (Menati et al., 2020).
Biological Activities and Applications
Antimicrobial Properties : There's significant research into the antimicrobial properties of ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate derivatives. Spoorthy et al. (2021) synthesized a series of related compounds, evaluating their antimicrobial activity and performing docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Potential Anticancer and Antioxidant Activities : Research by Mabkhot et al. (2017) highlighted the potential of thiophene-containing compounds, including derivatives of ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate, in exhibiting anticancer, antibacterial, antiviral, and antioxidant activities (Mabkhot et al., 2017).
Chemical Properties and Applications
Chemical Reactivity and Derivatives Synthesis : The reactivity of this compound and its derivatives is an area of focus, particularly in the synthesis of biologically active and natural compounds. Prasad et al. (2017) described the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, emphasizing their significant biological properties (Prasad, Angothu, Latha, & Nagulu, 2017).
- luoromethylated thieno[3,4-b]thiophene derivatives, demonstrating significant alterations in optical and electrochemical properties due to these modifications (Deng, Wu, Cao, Zhang, Sun, & Marder, 2013).
Propriétés
IUPAC Name |
ethyl 2-amino-4-[3-(trifluoromethyl)phenyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-10(7-21-12(11)18)8-4-3-5-9(6-8)14(15,16)17/h3-7H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMELADLMEJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine](/img/structure/B3200583.png)


![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B3200619.png)

![2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine](/img/structure/B3200642.png)




